molecular formula C15H9ClI2N2O3S B13937580 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid CAS No. 532386-11-1

4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13937580
CAS No.: 532386-11-1
M. Wt: 586.6 g/mol
InChI Key: FHRIOCDMBZVXFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the 2,5-diiodobenzoyl chloride. This intermediate is then reacted with 4-chloro-3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid include other benzoic acid derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

532386-11-1

Molecular Formula

C15H9ClI2N2O3S

Molecular Weight

586.6 g/mol

IUPAC Name

4-chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9ClI2N2O3S/c16-10-3-1-7(14(22)23)5-12(10)19-15(24)20-13(21)9-6-8(17)2-4-11(9)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

FHRIOCDMBZVXFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)I)I)Cl

Origin of Product

United States

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